molecular formula C16H17BrN2O3 B2913739 1-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1798675-89-4

1-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2913739
CAS RN: 1798675-89-4
M. Wt: 365.227
InChI Key: OQUSSZGXFXGXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyrrolidine-2,5-dione group, which is a five-membered ring containing two carbonyl groups and a nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine and pyrrolidine rings in separate steps, followed by the attachment of the 2-bromophenyl group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and pyrrolidine rings, along with the 2-bromophenyl group . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and pyrrolidine rings, as well as the bromophenyl group . The bromine atom could potentially be a site of reactivity, as could the carbonyl groups in the pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name

1-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c17-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-15(21)7-8-16(19)22/h1-4,12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUSSZGXFXGXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-(2-Bromophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

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